molecular formula C22H22Cl2N2O7 B11951472 11A-chloro-4-(dimethylamino)-3,10,12a-trihydroxy-6-methylene-1,11,12-trioxo-1,4,4a,5,5a,6,11,11a,12,12a-decahydrotetracene-2-carboxamide hydrochloride CAS No. 3596-32-5

11A-chloro-4-(dimethylamino)-3,10,12a-trihydroxy-6-methylene-1,11,12-trioxo-1,4,4a,5,5a,6,11,11a,12,12a-decahydrotetracene-2-carboxamide hydrochloride

Cat. No.: B11951472
CAS No.: 3596-32-5
M. Wt: 497.3 g/mol
InChI Key: QWEBCYMHXXIRRQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process would include stringent quality control measures to confirm the identity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

CHLORO-DECAH-DIMETHYLAMINO6METHYLENE-TRIHYDROXYTRIOXONAPHTHACENECARBOXAMIDE HCL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various halogenating agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or aminated derivatives .

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of CHLORO-DECAH-DIMETHYLAMINO6METHYLENE-TRIHYDROXYTRIOXONAPHTHACENECARBOXAMIDE HCL involves its interaction with specific molecular targets and pathways within biological systems.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to CHLORO-DECAH-DIMETHYLAMINO6METHYLENE-TRIHYDROXYTRIOXONAPHTHACENECARBOXAMIDE HCL include:

Uniqueness

The uniqueness of CHLORO-DECAH-DIMETHYLAMINO6METHYLENE-TRIHYDROXYTRIOXONAPHTHACENECARBOXAMIDE HCL lies in its complex structure and potential for diverse applications in scientific research. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for further study and development .

Properties

CAS No.

3596-32-5

Molecular Formula

C22H22Cl2N2O7

Molecular Weight

497.3 g/mol

IUPAC Name

11a-chloro-4-(dimethylamino)-1,10,12a-trihydroxy-6-methylidene-3,11,12-trioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride

InChI

InChI=1S/C22H21ClN2O7.ClH/c1-8-9-5-4-6-12(26)13(9)17(28)21(23)10(8)7-11-15(25(2)3)16(27)14(19(24)30)18(29)22(11,32)20(21)31;/h4-6,10-11,15,26,29,32H,1,7H2,2-3H3,(H2,24,30);1H

InChI Key

QWEBCYMHXXIRRQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1C2CC3C(=C)C4=C(C(=CC=C4)O)C(=O)C3(C(=O)C2(C(=C(C1=O)C(=O)N)O)O)Cl.Cl

Origin of Product

United States

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